molecular formula C11H10N2O2 B332930 5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE

5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE

Cat. No.: B332930
M. Wt: 202.21 g/mol
InChI Key: PYKZRINGZXTEMN-UHFFFAOYSA-N
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Description

5-Methyl-N²-(3-pyridyl)-2-furamide is a furan-based small molecule featuring a methyl substituent at the 5-position of the furan ring and a 3-pyridyl group at the N² position of the amide moiety. Notably, derivatives of this scaffold have demonstrated activity in modulating mitochondrial permeability transition (MPT), a process linked to cellular apoptosis and necrosis. In preclinical studies, the 3-pyridyl derivative exhibited inhibition of Ca²⁺-induced MPT at 50 μM, a potency comparable to cyclosporine A (CsA) at 5 μM, albeit with a lower molecular weight . This positions it as a promising lead for developing low-molecular-weight cyclophilin D (CypD) inhibitors.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-methyl-N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-8-4-5-10(15-8)11(14)13-9-3-2-6-12-7-9/h2-7H,1H3,(H,13,14)

InChI Key

PYKZRINGZXTEMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=CN=CC=C2

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxylic acid and 5-methylfurfural.

    Amidation Reaction: The carboxylic acid group of 3-pyridinecarboxylic acid is converted to an amide group through an amidation reaction with 5-methylfurfural. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The methyl group on the furan ring can be substituted with various electrophiles, leading to a range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving furan and pyridine derivatives.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-METHYL-N~2~-(3-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural properties of 5-methyl-N²-(3-pyridyl)-2-furamide can be contextualized by comparing it to analogs and related scaffolds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 5-Methyl-N²-(3-Pyridyl)-2-Furamide and Analogs

Compound Name Structural Features Biological Activity (Concentration) Key Findings
5-Methyl-N²-(3-pyridyl)-2-furamide 5-methyl, 3-pyridyl substituent Inhibits Ca²⁺-induced MPT at 50 μM Comparable efficacy to CsA (5 μM) but with reduced molecular weight; potential CypD inhibitor
5-Phenyl-N-(3-arylmethylhydantoinyl)-2-furamide 5-phenyl, hydantoinyl substituent Not explicitly reported Scaffold designed for structural diversity; hypothesised to share targets due to furan-hydantoin hybrid backbone
Cyclosporine A (CsA) Cyclic undecapeptide Inhibits MPT at 5 μM Gold-standard CypD inhibitor; high potency but limited by large molecular size and off-target effects

Key Insights:

Structural Impact on Activity: The 3-pyridyl group in 5-methyl-N²-(3-pyridyl)-2-furamide likely enhances target engagement compared to bulkier substituents (e.g., the arylmethylhydantoinyl group in the 5-phenyl analog). The pyridyl moiety may improve solubility or facilitate interactions with CypD’s active site. Methyl vs.

Efficacy vs. CsA :

  • While CsA is 10-fold more potent (5 μM vs. 50 μM for the target compound), 5-methyl-N²-(3-pyridyl)-2-furamide’s simpler structure offers advantages in synthetic accessibility and pharmacokinetic optimization.

Scaffold Versatility :

  • The furan-hydantoin hybrid scaffold (shared with the 5-phenyl analog) provides a platform for generating diverse derivatives. However, the 3-pyridyl variant’s MPT inhibition highlights the critical role of substituent selection in biological activity.

Notes and Considerations

Further studies are required to confirm its selectivity for CypD and assess toxicity profiles.

Therapeutic Potential: Its low molecular weight and moderate potency make it a viable candidate for structural optimization, particularly for neurodegenerative or ischemic conditions where MPT modulation is therapeutic.

Future Directions :

  • Comparative studies with additional analogs (e.g., 5-alkyl or heteroaromatic substituents) could elucidate structure-activity relationships (SAR) and refine potency.

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